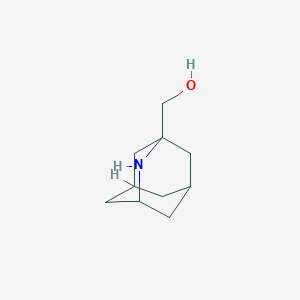![molecular formula C8H5Cl2N3 B11720819 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position on the pyrido[3,2-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide and thionyl chloride . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Pyridopyrimidine derivatives, including 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine, have shown promise as anticancer agents, antibacterial agents, and central nervous system depressants.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is not fully understood. studies on similar pyridopyrimidine derivatives suggest that these compounds can inhibit various enzymes and signaling pathways involved in cancer cell proliferation and survival . For example, they may target tyrosine kinases, extracellular regulated protein kinases, and phosphatidylinositol-3 kinases .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential therapeutic applications.
Pyrido[4,3-d]pyrimidine: Studied for its anticancer and antibacterial properties.
Uniqueness: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms and methyl group contribute to its reactivity and potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C8H5Cl2N3 |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
2,4-dichloro-7-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-5-6(11-3-4)7(9)13-8(10)12-5/h2-3H,1H3 |
InChI-Schlüssel |
POYGLMMZPUQIJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B11720736.png)
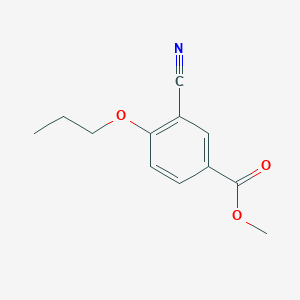
![6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720744.png)
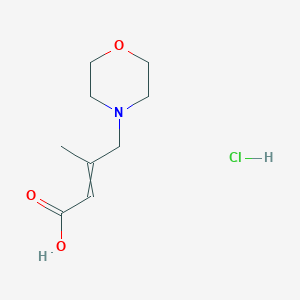

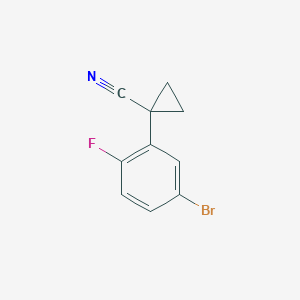
![(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B11720759.png)
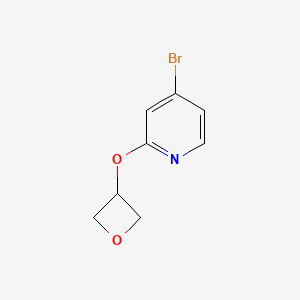
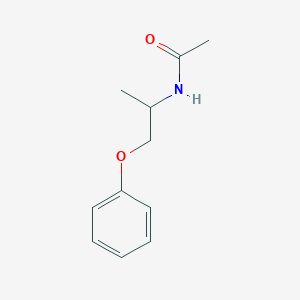
![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
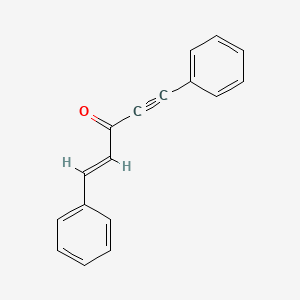
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)
